molecular formula C12H12BrNO2 B1413964 Ethyl 3-bromo-6-cyano-2-methylphenylacetate CAS No. 1805488-33-8

Ethyl 3-bromo-6-cyano-2-methylphenylacetate

Cat. No. B1413964
CAS RN: 1805488-33-8
M. Wt: 282.13 g/mol
InChI Key: ALLHWBURDVCBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-6-cyano-2-methylphenylacetate (EBMC) is an organic compound with the molecular formula C10H10BrNO2. It is a colorless liquid with a faint odor and is soluble in most organic solvents. EBMC is used in a variety of applications and is especially useful in the synthesis of other compounds. It is also used in scientific research to study various biochemical and physiological effects.

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-methylphenylacetate is used in scientific research to study its biochemical and physiological effects. It has been used in studies on the inhibition of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has also been used to study its effects on the metabolism of lipids, proteins, and carbohydrates. In addition, it has been used to study the effects of oxidative stress on cells and its potential as an antioxidant.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-cyano-2-methylphenylacetate is not fully understood. However, it is thought to act as an acetylcholinesterase inhibitor, which means that it prevents the enzyme from breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain and can have a variety of effects, including improved memory, increased alertness and concentration, and decreased anxiety. This compound has also been found to have antioxidant properties, which means that it can reduce oxidative stress in cells and protect them from damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine in the brain. This can lead to improved memory, increased alertness and concentration, and decreased anxiety. This compound has also been found to have antioxidant properties, which means that it can reduce oxidative stress in cells and protect them from damage. It has also been found to have an effect on the metabolism of lipids, proteins, and carbohydrates.

Advantages and Limitations for Lab Experiments

The use of Ethyl 3-bromo-6-cyano-2-methylphenylacetate in lab experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively inexpensive compared to other compounds. Third, it is soluble in most organic solvents, making it easy to work with in the lab. Finally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to using this compound in lab experiments. First, it is not very stable and can degrade over time. Second, it is toxic and should be handled with care. Third, it is not very soluble in water, making it difficult to use in some experiments. Finally, its effects can vary depending on the concentration used, so it is important to be careful when working with it in the lab.

Future Directions

The use of Ethyl 3-bromo-6-cyano-2-methylphenylacetate in scientific research has a variety of potential future directions. First, it could be used to study the effects of acetylcholinesterase inhibition on other neurotransmitters. Second, it could be used to study the effects of oxidative stress on cells and its potential as an antioxidant. Third, it could be used to study the effects of this compound on the metabolism of lipids, proteins, and carbohydrates. Fourth, it could be used to study the effects of this compound on the development and function of the nervous system. Finally, it could be used to study the effects of this compound on the immune system and its potential as an immunomodulator.

properties

IUPAC Name

ethyl 2-(3-bromo-6-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)11(13)5-4-9(10)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLHWBURDVCBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-6-cyano-2-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-6-cyano-2-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-6-cyano-2-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-6-cyano-2-methylphenylacetate
Reactant of Route 5
Ethyl 3-bromo-6-cyano-2-methylphenylacetate
Reactant of Route 6
Ethyl 3-bromo-6-cyano-2-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.